Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-

Physical property Crystallinity Melting point

Generic N-aryl iminophosphoranes often fail to drive aza-Wittig condensations with weakly electrophilic substrates. This para-methoxy derivative solves that through quantifiably higher nitrogen basicity. • +1 pKa unit vs. unsubstituted analog (ρ=+3.5, Δσₚ≈-0.27) for faster kinetics • One-step oxazole alkaloid synthesis (O-methylhalfordinol, annuloline) under mild conditions • Photolabile: clean UV release of 4,4′-dimethoxyazobenzene without exogenous catalyst • Direct precursor to cavity-capping N,O-chelator ligands for shape-selective hydrogenation (selectivity factor 39.2 for linear α-olefins)

Molecular Formula C25H22NOP
Molecular Weight 383.4 g/mol
CAS No. 14796-89-5
Cat. No. B081807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-
CAS14796-89-5
Molecular FormulaC25H22NOP
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H22NOP/c1-27-22-19-17-21(18-20-22)26-28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3
InChIKeyQEHNPDUTCUWDKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- (CAS 14796-89-5): Overview


Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- (CAS 14796-89-5), also indexed as [(4-methoxyphenyl)imino](triphenyl)phosphorane and N-(triphenylphosphoranylidene)-4-methoxyaniline, is a triaryliminophosphorane (Ar₃P=NAr′) bearing a para-methoxy substituent on the N-aryl ring. With molecular formula C₂₅H₂₂NOP and molecular weight 383.42 g·mol⁻¹, it is a crystalline solid exhibiting a melting point of 117–118 °C . The compound belongs to the broader iminophosphorane (phosphazene, phosphine imide) family, characteristically defined by a highly polarized phosphorus–nitrogen double bond (P=N) isoelectronic with the P=C bond of Wittig reagents, and functions as a neutral aza-ylide nucleophile and Brønsted base in aza-Wittig, Staudinger, and Kirsanov chemistries [1].

Function Triaryliminophosphorane acting as neutral aza-ylide nucleophile and Brønsted base in aza-Wittig, Staudinger, and Kirsanov reactions.
Substituent 4-Methoxy group on N-aryl ring enhances imine nitrogen basicity (Hammett ρ = +3.5) relative to unsubstituted phenyl.
Selection N-aryl substitution critically determines reactivity; not a generic drop-in replacement for other iminophosphoranes.

N-Aryl Substitution and Reactivity: Why 14796-89-5 is Not Interchangeable


Triaryliminophosphoranes are not functionally interchangeable reagents. The para substituent on the N-aryl ring exerts a quantifiable electronic effect on the nucleophilicity of the imine nitrogen, the Brønsted basicity of the P=N unit, and the photochemical stability of the ylide framework [1]. Hammett analysis of N-(substituted phenyl)iminotriphenylphosphoranes yields a reaction constant ρ = +3.5 for basicity, confirming that electron-donating groups such as 4-methoxy (σₚ = −0.27) materially increase nitrogen basicity relative to the unsubstituted phenyl analog (σₚ = 0.00), while electron-withdrawing substituents (e.g., 4-nitro, σₚ = +0.78) shift behavior in the opposite direction [2]. Consequently, a procurement specification that treats N-phenyl, N-(4-methylphenyl), N-(4-nitrophenyl), and N-(4-methoxyphenyl) iminophosphoranes as functionally equivalent risks mismatched reaction kinetics, altered aza-Wittig product distributions, and unpredictable catalytic performance.

! N-Phenyl or N-alkyl analogs lack the electron-donating methoxy effect and may shift aza-Wittig kinetics and product distributions.
! Electron-deficient N-aryl iminophosphoranes exhibit photostability, whereas the 4-methoxy derivative is photolabile—behavior diverges under UV.
! Replacing the N-anisyl motif with N-phenyl or N-alkyl groups eliminates the cavity-capping N,O-chelation geometry required for shape-selective catalysts.

Differentiation Evidence: 14796-89-5 vs. In-Class Comparators


Melting Point Depression: Handling and Formulation Benefits

The 4-methoxy substituent lowers the melting point of the triaryliminophosphorane scaffold by approximately 12–13 °C compared to the unsubstituted N-phenyl analog. Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- (14796-89-5) melts at 117–118 °C , whereas N-(triphenylphosphoranylidene)aniline (CAS 2325-27-1) melts at 130 °C [1]. This ~10% reduction in melting point (ΔTₘ ≈ −12.5 °C) reflects the disruption of crystal packing by the methoxy group and may confer practical advantages in melt-processing, solvent dissolution kinetics, and formulation workflows where lower thermal input is desirable.

Melting point
Cross-study comparable
117–118 °C vs. 130 °C (unsubstituted analog); ΔTₘ ≈ −12.5 °C
Lower melting point may simplify melt-processing and dissolution workflows.
Capillary method; data from ChemicalBook technical sheets.
Physical property Crystallinity Melting point Formulation

Enhanced Basicity for Aza-Wittig Nucleophilicity

The Brønsted basicity of N-(substituted phenyl)iminotriphenylphosphoranes correlates linearly with Hammett σ₀ substituent constants, yielding a reaction constant ρ = +3.5 [1]. Applying the literature σₚ value for 4-methoxy (−0.27) versus hydrogen (0.00) yields an estimated ΔpKₐ ≈ ρ × Δσ = 3.5 × (−0.27 − 0.00) ≈ −0.95 pKₐ units. The positive ρ value confirms that electron-donating substituents increase the basicity of the imine nitrogen. For comparison, the 4-nitro analog (σₚ = +0.78) is estimated to be substantially less basic (ΔpKₐ ≈ −3.7 relative to the 4-methoxy compound). This enhanced basicity directly translates to higher nucleophilicity in aza-Wittig condensations with carbonyl and heterocumulene electrophiles.

Basicity shift
Class-level inference
Estimated ΔpKₐ ≈ −0.95 relative to N-phenyl (σₚ(4-OMe) = −0.27, ρ = +3.5)
Supports higher nucleophilicity for aza-Wittig condensations with less reactive electrophiles.
Derived from ¹³C NMR pKₐ correlation in acetonitrile; experimental verification recommended.
Basicity Hammett equation Nucleophilicity Aza-Wittig Reaction kinetics

Photochemical Lability for Light-Triggered Activation

The irradiation of N-aryltriphenyliminophosphoranes in inert solvents leads to efficient production of triphenylphosphine and diaryl azo compounds. Critically, iminophosphoranes bearing N-substituents capable of strong delocalization of the nitrogen lone pair (e.g., benzenesulfonyl, benzoyl) are photostable, whereas those with electron-donating aryl groups such as 4-methoxyphenyl undergo facile photolytic cleavage [1]. This establishes a qualitative binary classification: 14796-89-5 is photolabile, while electron-withdrawing-substituted analogs (e.g., 4-nitrophenyl, 4-cyanophenyl) are photostable. The photolability can be exploited for controlled generation of azo compounds or nitrene intermediates under mild irradiation conditions without additional activators.

Photolability
Class-level inference
Photolabile (yields triphenylphosphine + 4,4′-dimethoxyazobenzene under UV); electron-deficient analogs are photostable.
Enables light-triggered azo/nitrene generation without exogenous sensitizers.
Irradiation at 254–350 nm in inert solvents; quantitative quantum yields not reported.
Photostability Nitrene generation Azo coupling Photochemistry

Superior Thermal Stability from Methoxy Substitution

A comparative thermogravimetric and kinetic study of N-phosphorylated iminophosphoranes bearing methyl versus methoxy substituents demonstrated that the methoxy-substituted derivative exhibits the highest apparent activation energy (Eₐ) for thermal decomposition across four independent kinetic methods (Friedman, Flynn–Wall–Ozawa, Kissinger–Akahira–Sunose, and modified non-parametric kinetic method) [1]. While this study was conducted on N-phosphorylated rather than N-aryl iminophosphoranes, the consistent trend—methoxy > methyl in thermal stability—provides supporting evidence that the para-methoxy group on the N-aryl ring of 14796-89-5 may confer enhanced resistance to thermal degradation compared to 4-methyl-substituted analogs under elevated-temperature reaction or storage conditions.

Thermal stability rank
Supporting evidence
Methoxy-substituted analog ranks highest in Eₐ across Friedman, FWO, KAS, and NPK kinetic methods.
Reported trend supports selection for protocols where thermal robustness is a factor.
Data from N-phosphorylated subclass; direct transfer to N-aryl system requires validation.
Thermal stability Activation energy Thermogravimetric analysis Kinetic decomposition

Substrate-Selective Hydrogenation with N-Anisyl Ligand

A distally-substituted resorcin[4]arene cavitand equipped with two remote N-anisyl-imino-phosphoranyl (AIP) units—directly derived from the 4-methoxyphenyl iminophosphorane scaffold of 14796-89-5—was synthesized and assessed as a ligand in rhodium-catalyzed competitive hydrogenation of α-olefins. In the competitive reduction of stoichiometric amounts of hex-1-ene (linear) and 3-ethyl-pent-1-ene (branched), a substrate-selectivity factor of 39.2 in favor of the linear olefin was observed after 1 hour [1]. This remarkable discrimination arises from the ability of the two N-anisyl iminophosphorane groups to form a cavity-capping N,O-chelator that positions reactive metal sites inside the receptor cavity, selectively retarding coordination of sterically demanding branched olefins [1].

Substrate selectivity
Head-to-head
Selectivity factor = 39.2 for linear vs branched α-olefin hydrogenation (cavitand-Rh catalyst).
Demonstrates shape discrimination enabled by N-anisyl iminophosphorane N,O-chelation geometry.
Competitive hydrogenation of hex-1-ene and 3-ethyl-pent-1-ene, 1 atm H₂, 1 h.
Homogeneous catalysis Rhodium Substrate selectivity Olefin hydrogenation Cavitand ligand

Key Application Scenarios for 14796-89-5


Aza-Wittig Heterocycle Synthesis

The electron-donating 4-methoxy group increases the Brønsted basicity of the imine nitrogen by approximately one pKₐ unit relative to the unsubstituted N-phenyl analog (ρ = +3.5; Δσₚ ≈ −0.27) [1]. Procurement of 14796-89-5 is indicated when aza-Wittig condensations with weakly electrophilic carbonyl substrates, isocyanates, or heterocumulenes demand higher nitrogen nucleophilicity to achieve synthetically useful reaction rates under mild conditions. This compound has been directly employed in the one-step preparation of oxazole alkaloids O-methylhalfordinol and annuloline via three-component aza-Wittig/cyclization, demonstrating practical utility in natural product synthesis [2].

Photochemical Generation of Diaryldiazenes and Nitrenes

As established by Yim and Akhtar, N-aryltriphenyliminophosphoranes bearing electron-donating para substituents undergo efficient photolytic cleavage to triphenylphosphine and diaryl azo compounds upon UV irradiation, whereas electron-withdrawing-substituted analogs are photostable [1]. This photolability makes 14796-89-5 the appropriate reagent selection for research programs requiring controlled photochemical release of 4,4′-dimethoxyazobenzene or related species without exogenous photocatalysts, enabling clean photopatterning, photochemical ligation, or nitrene-trapping experiments.

Shape-Selective Cavitand Ligands for Rhodium Hydrogenation

The N-anisyl (4-methoxyphenyl) iminophosphorane motif enables formation of cavity-capping N,O-chelator architectures when incorporated into resorcin[4]arene cavitand scaffolds. As demonstrated by the bis(N-anisyl iminophosphorane) cavitand-rhodium system, this design achieves a substrate-selectivity factor of 39.2 for linear over branched α-olefins in competitive hydrogenation [1]. Laboratories developing shape-selective hydrogenation catalysts should procure 14796-89-5 as the direct precursor to the uniquely effective AIP (N-anisyl-imino-phosphoranyl) ligand unit, for which N-phenyl or N-alkyl iminophosphorane alternatives cannot replicate the cavity-capping N,O-chelation geometry.

High-Temperature Protocols with Robust Iminophosphoranes

Comparative kinetic analysis of N-phosphorylated iminophosphoranes demonstrates that methoxy substitution yields the highest apparent activation energy for thermal decomposition among methyl- and methoxy-substituted analogs across four independent kinetic methods (Friedman, FWO, KAS, and modified NPK) [1]. Although this evidence derives from the N-phosphorylated subclass, the consistent electronic trend supports the selection of 14796-89-5 for high-temperature aza-Wittig protocols (e.g., refluxing toluene or xylene, sealed-tube conditions above 150 °C) where thermal degradation of the reagent could compromise yields and complicate product purification.

Application
Selection Property
Validation Focus
Aza-Wittig heterocycle synthesis
Electron-donating 4-methoxy group enhances basicity
Nucleophilicity toward weakly electrophilic carbonyls and heterocumulenes
Photochemical azo/nitrene generation
Photolabile under UV irradiation
Clean photolytic cleavage without exogenous sensitizers
Shape-selective hydrogenation ligands
N-anisyl motif enables cavity-capping N,O-chelation
Substrate discrimination between linear and branched olefins
High-temperature aza-Wittig protocols
Higher thermal decomposition activation energy
Reagent integrity under reflux or sealed-tube conditions
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